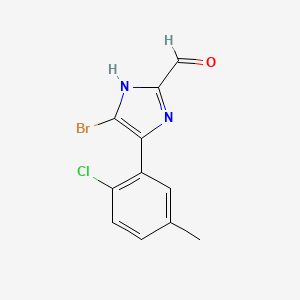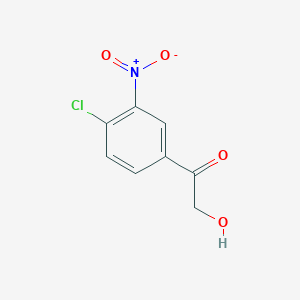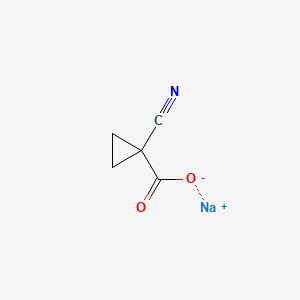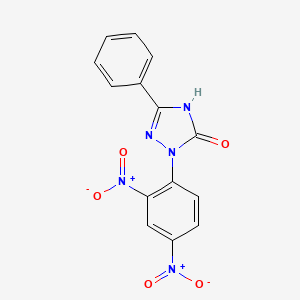
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dinitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazoles, which can further undergo additional transformations to yield a variety of functionalized compounds .
科学的研究の応用
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but differs in the core structure.
Ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a triazole ring.
2,2-Di(thiophen-3-yl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ig]quinoline: Features a different heterocyclic system with thiophene and quinoline moieties.
Uniqueness
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a dinitrophenyl group and a phenyl group makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
1000574-36-6 |
|---|---|
分子式 |
C14H9N5O5 |
分子量 |
327.25 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-5-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H9N5O5/c20-14-15-13(9-4-2-1-3-5-9)16-17(14)11-7-6-10(18(21)22)8-12(11)19(23)24/h1-8H,(H,15,16,20) |
InChIキー |
QUAHSAOKIZXSJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


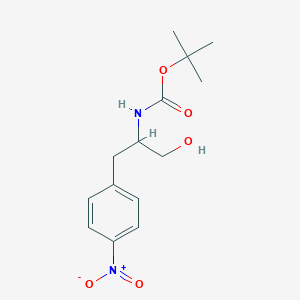
![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)



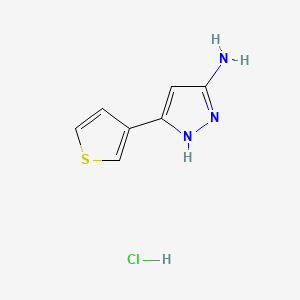
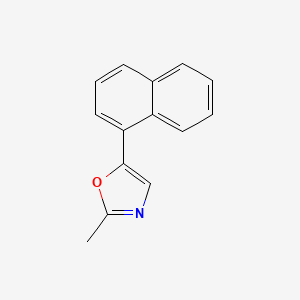
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)

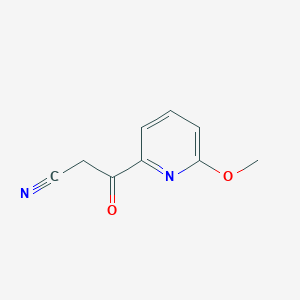
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
